H-Leu-gly-NH2 hbr
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.BrH/c1-5(2)3-6(9)8(13)11-4-7(10)12;/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMUUFFBNPLQMW-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context of Dipeptide Amide Investigations
The scientific journey into the world of peptides began in the early 20th century, with Emil Fischer's pioneering work laying the groundwork for peptide chemistry. In 1901, Fischer and his colleague Ernest Fourneau reported the synthesis of the first dipeptide, glycylglycine, which marked a pivotal moment in the field. molaid.com This achievement was a crucial step towards understanding the structure of proteins, which Fischer proposed were composed of amino acids linked by amide bonds, a linkage he termed the "peptide bond". masterorganicchemistry.com
Early investigations were not only focused on the synthesis of peptides but also on their structure and function. The discovery of naturally occurring peptides with potent biological activities spurred further research into synthetic methodologies. The development of reversible Nα-protecting groups, such as the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, was a significant advancement that enabled the controlled, stepwise synthesis of longer peptide chains. nih.gov
The study of dipeptide amides, a specific class of dipeptides, gained traction as researchers recognized the importance of the C-terminal amide in many biologically active peptides. asm.org This modification, where the C-terminal carboxylic acid is replaced by an amide, is crucial for the biological activity of numerous peptide hormones. researchgate.net The investigation into dipeptide amides was therefore driven by the need to synthesize these natural products and their analogs to study their structure-activity relationships. The synthesis of the peptide hormone oxytocin (B344502) by Vincent du Vigneaud in 1953, which contains a C-terminal glycinamide (B1583983), was a landmark achievement that underscored the importance of dipeptide amide chemistry. nih.gov Over the decades, the study of simple dipeptide amides like H-Leu-Gly-NH2 has provided fundamental insights into peptide conformation, stability, and interaction with biological systems. nih.govnih.gov
Foundational Role in Advanced Peptide Synthesis Methodologies
H-Leu-Gly-NH2 HBr serves as a critical building block in the synthesis of more complex peptides, a strategy often referred to as fragment condensation. In this approach, smaller peptide fragments are synthesized and purified separately before being joined together to form the final, larger polypeptide. This method can be more efficient and yield a purer final product compared to the stepwise addition of single amino acids, especially for long sequences.
A prime example of the utility of H-Leu-Gly-NH2 is in the synthesis of oxytocin (B344502), a nonapeptide hormone with the sequence H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2. Several patented methods for the liquid-phase synthesis of oxytocin explicitly describe the preparation of H-Leu-Gly-NH2 as a key fragment (Fragment 3). nih.govmdpi.com In these syntheses, the dipeptide is typically prepared by coupling a protected leucine (B10760876) amino acid (e.g., Fmoc-Leu-OH or Boc-Leu-OH) with glycinamide (B1583983) (H-Gly-NH2), followed by the removal of the protecting group to yield H-Leu-Gly-NH2. mdpi.comcore.ac.uk This dipeptide amide fragment is then coupled with other synthesized fragments of the oxytocin sequence to construct the full-length peptide. nih.govmdpi.com
The use of this compound in these multi-step syntheses highlights its importance as a readily available and reliable intermediate. The hydrobromide salt form provides good solubility and stability, facilitating its use in the coupling reactions. core.ac.uk The successful application of this dipeptide amide in the industrial production of a pharmaceutical-grade peptide like oxytocin demonstrates its foundational role in advanced peptide synthesis methodologies. nih.govmdpi.com
Significance As a Model Compound in Mechanistic Biochemical Studies
Solution-Phase Peptide Synthesis Strategies
Applications of Conventional Peptide Coupling Reagents
The formation of the amide bond between leucine (B10760876) and glycine (B1666218) is the central event in the synthesis. This is typically achieved by activating the carboxyl group of a protected leucine residue, making it susceptible to nucleophilic attack by the amino group of glycinamide (B1583983). A variety of coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions, particularly racemization. bachem.com
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic reagents for this purpose. bachem.compeptide.com They react with the carboxylic acid of an N-protected leucine to form a highly reactive O-acylisourea intermediate, which is then readily coupled with glycinamide. libretexts.org To suppress racemization and improve efficiency, carbodiimide (B86325) reactions are almost always performed with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or N-Hydroxysuccinimide (HOSu). bachem.compeptide.com
More modern and highly efficient coupling reagents belong to the phosphonium (B103445) and aminium/uronium salt families. bachem.com Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) have become popular due to their high reactivity and ability to minimize racemization. peptide.comsigmaaldrich.com For instance, in a patented liquid-phase synthesis of an oxytocin (B344502) fragment, Fmoc-Leu-OH was successfully coupled with H-Gly-NH2·HCl using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the coupling reagent in the presence of a base. googleapis.comgoogle.com
| Reagent Class | Example(s) | Key Features & Additives |
| Carbodiimides | DCC, DIC | Widely used; often require additives like HOBt or HOSu to suppress racemization. bachem.compeptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for sterically hindered couplings. peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Fast reaction rates, low racemization; require a non-nucleophilic base for activation. peptide.comresearchgate.net |
| Ynamides | N-acyl-ynamides | Novel class of reagents; proceed via stable α-acyloxyenamide intermediates with no detected racemization. researchgate.netthieme-connect.com |
Fragment Condensation Techniques Utilizing Leucylglycinamide as a Building Block
Instead of building a peptide chain one amino acid at a time, fragment condensation involves the coupling of pre-synthesized peptide segments. researchgate.netresearchgate.net H-Leu-Gly-NH2, or its protected precursors, serves as a valuable C-terminal building block in the synthesis of larger, more complex peptides. researchgate.net
Solid-Phase Peptide Synthesis Approaches
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer support (resin). masterorganicchemistry.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtering the resin. thieme-connect.de
Development of Resin Linkage and Cleavage Methodologies
For the synthesis of C-terminal peptide amides like H-Leu-Gly-NH2, specialized resins equipped with an acid-labile linker terminating in an amine group are required. peptide.com The Fmoc/tBu strategy is predominantly used. iris-biotech.de The synthesis begins by coupling the first Fmoc-protected amino acid (Fmoc-Gly-OH in this case, as synthesis proceeds C-to-N) to the resin's linker. masterorganicchemistry.comsigmaaldrich.com After deprotection of the Fmoc group, the next amino acid (Fmoc-Leu-OH) is coupled, and the cycle repeats.
Common resins for producing peptide amides include:
Rink Amide Resin: This is one of the most popular supports for Fmoc-based synthesis of peptide amides. peptide.com The linker is acid-sensitive, and cleavage of the final peptide is typically achieved using a high concentration of TFA (e.g., 95% TFA in water), which simultaneously removes most common side-chain protecting groups. sigmaaldrich.com A potential side reaction is the decomposition of the linker during TFA treatment, which can lead to alkylation of the C-terminal amide; this can be suppressed by using scavengers like 1,3-dimethoxybenzene (B93181) in the cleavage cocktail. nih.gov
Sieber Amide Resin: This resin is even more acid-sensitive than the Rink Amide resin. peptide.comiris-biotech.de It allows for the cleavage of fully protected peptide amides from the support using very mild conditions, such as 1% TFA in dichloromethane (B109758) (DCM). sigmaaldrich.comiris-biotech.de This enables the generation of protected fragments for use in subsequent condensation strategies.
PAL Resin (Peptide Amide Linker): Similar to the Rink Amide resin, the PAL support is used for Fmoc-SPPS to yield C-terminal amides. It is reported to give cleaner products for some long or difficult sequences. peptide.com
| Resin | Linker Type | Typical Cleavage Condition | Key Feature |
| Rink Amide | Acid-labile benzhydrylamine derivative | 95% TFA | Standard resin for peptide amides via Fmoc-SPPS. peptide.comsigmaaldrich.com |
| Sieber Amide | Acid-labile xanthydryl derivative | 1% TFA in DCM | Allows cleavage of fully protected peptide amides. peptide.comiris-biotech.de |
| PAL | Acid-labile aminomethyl-phenylacetamidomethyl | 10-50% TFA | Similar to Rink Amide; may give cleaner products for long sequences. peptide.com |
| Ramage Amide | Acid-labile tricyclic derivative | TFA-based | The linker's structure prevents fragmentation and subsequent side reactions during cleavage. iris-biotech.de |
Evaluation of Optimized Protecting Group Schemes in Solid-Phase Synthesis
The success of SPPS relies heavily on an orthogonal protecting group scheme. iris-biotech.de In the context of synthesizing H-Leu-Gly-NH2 and its analogs, the standard approach is the Fmoc/tBu strategy. researchgate.net
Temporary Nα-Protecting Group: The Fmoc group is used for the temporary protection of the alpha-amino group of the incoming amino acids. iris-biotech.de It is quantitatively removed at the beginning of each coupling cycle with a mild base (e.g., 20% piperidine (B6355638) in DMF), leaving the acid-labile components intact. researchgate.netmasterorganicchemistry.com
Permanent Side-Chain Protecting Groups: For analogous dipeptides containing amino acids with reactive side chains (e.g., Asp, Ser, Tyr, Lys), "permanent" protecting groups are used. researchgate.net In the Fmoc/tBu strategy, these are typically tert-butyl (tBu) based groups, which are stable to the basic conditions of Fmoc removal but are cleaved concomitantly with the peptide from the resin by strong acid (TFA). researchgate.netiris-biotech.de
This orthogonal combination ensures that the peptide chain is elongated in the correct sequence without branching or other side reactions. iris-biotech.de For a simple dipeptide like H-Leu-Gly-NH2, which has no side-chain functionality, the protecting group scheme is straightforward: only the temporary Fmoc group is needed during chain elongation on an amide-forming resin. The final cleavage with TFA yields the desired product directly.
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name |
| H-Leu-Gly-NH2 HBr | L-Leucyl-L-glycinamide hydrobromide |
| DCC | Dicyclohexylcarbodiimide |
| DIC | Diisopropylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| HOSu | N-Hydroxysuccinimide |
| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |
| Z / Cbz | Benzyloxycarbonyl |
| Boc | tert-Butoxycarbonyl |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| TFA | Trifluoroacetic acid |
| DMF | Dimethylformamide |
| DCM | Dichloromethane |
| PAL | 5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid |
| tBu | tert-Butyl |
| Acetic Acid | Ethanoic acid |
| Diethylamine | N-Ethylethanamine |
| Piperidine | Azinane |
| Glycinamide | 2-Aminoacetamide |
Automated Synthesis Protocols for Dipeptide Amide Generation
The generation of dipeptide amides such as H-Leu-Gly-NH2 is predominantly achieved through automated Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. Modern automated peptide synthesizers, utilizing either batch-wise or continuous flow technologies, have streamlined this process, making it highly efficient and reproducible. wikipedia.orgacs.org
The most common strategy employed is Fluorenylmethyloxycarbonyl (Fmoc) based chemistry. csic.es For the synthesis of a C-terminal amide like leucylglycinamide, a Rink Amide resin is typically used. The synthesis protocol begins with the swelling of the resin in a suitable solvent, followed by the removal of the Fmoc protecting group from the resin's linker to expose a free amine. The first amino acid, Fmoc-Gly-OH, is then activated using a coupling reagent and added to the resin. The activation step is critical and is commonly performed using reagents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate (HBTU) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), or using a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma. bachem.compeptide.com
Following the coupling of glycine, the resin is thoroughly washed to remove excess reagents and byproducts. The Fmoc group on the newly attached glycine is then removed with a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF). rsc.org This cycle of deprotection, washing, and coupling is repeated for the next amino acid, Fmoc-Leu-OH. After the full dipeptide sequence is assembled, a final deprotection of the N-terminal Fmoc group is performed. The peptide is then cleaved from the solid support while simultaneously removing the side-chain protecting groups (if any). For a Rink Amide resin, this is achieved using a strong acid cocktail, commonly consisting of trifluoroacetic acid (TFA) with scavengers to prevent side reactions. peptide.com Subsequent precipitation and purification steps yield the final dipeptide amide, which can be converted to its hydrobromide salt.
Recent advancements in automation include automated fast-flow peptide synthesis (AFPS), which uses elevated temperatures (e.g., 90 °C) to dramatically reduce cycle times, with amino acid addition rates as fast as 2.5 minutes per residue. gyrosproteintechnologies.com Some modern synthesizers also incorporate features like real-time UV monitoring to assess the completeness of deprotection and coupling steps, allowing for protocol optimization on the fly. biotage.comthieme-connect.degyrosproteintechnologies.com
Table 1: Standard Automated Fmoc-SPPS Cycle for H-Leu-Gly-NH2 Synthesis
| Step | Procedure | Reagents/Solvents | Purpose |
| 1. Resin Preparation | Swelling | DMF or NMP | Prepares the resin for synthesis by solvating the polymer chains. |
| 2. Deprotection | Fmoc Removal | 20% Piperidine in DMF | Exposes the N-terminal amine for the next coupling reaction. |
| 3. Washing | Resin Wash | DMF, Isopropanol | Removes residual piperidine and byproducts. |
| 4. Coupling (Cycle 1) | Glycine Addition | Fmoc-Gly-OH, DIC, Oxyma in DMF | Couples the first amino acid (Glycine) to the Rink Amide resin. |
| 5. Washing | Resin Wash | DMF | Removes excess reagents and byproducts. |
| 6. Deprotection | Fmoc Removal | 20% Piperidine in DMF | Exposes the N-terminal amine of the resin-bound Glycine. |
| 7. Washing | Resin Wash | DMF, Isopropanol | Removes residual piperidine and byproducts. |
| 8. Coupling (Cycle 2) | Leucine Addition | Fmoc-Leu-OH, DIC, Oxyma in DMF | Couples the second amino acid (Leucine) to form the dipeptide. |
| 9. Washing | Resin Wash | DMF | Removes excess reagents and byproducts. |
| 10. Final Deprotection | N-terminal Fmoc Removal | 20% Piperidine in DMF | Exposes the final N-terminal amine of the Leucine. |
| 11. Final Washing | Resin Wash | DMF, DCM | Prepares the peptide-resin for cleavage. |
| 12. Cleavage | Cleavage & Deprotection | TFA, H₂O, Scavengers (e.g., TIS) | Releases the dipeptide amide from the resin and removes side-chain protecting groups. |
Innovative Synthetic Techniques and Methodological Advancements
Enzyme-Catalyzed Synthesis and Targeted Derivatization of Dipeptide Amides
Chemoenzymatic Peptide Synthesis (CEPS) has emerged as a powerful and green alternative to purely chemical methods for producing dipeptides. rsc.orgnih.gov This approach leverages the high stereo- and regioselectivity of enzymes, such as proteases and lipases, to catalyze the formation of peptide bonds under mild, aqueous conditions. bachem.com A key advantage of CEPS is that it often circumvents the need for side-chain protection and eliminates the use of harsh reagents and solvents, thereby reducing waste and preventing side reactions like racemization. nih.govbachem.com
The enzymatic synthesis of a dipeptide like H-Leu-Gly-NH2 can be approached via two main strategies:
Thermodynamically controlled synthesis: This involves the reversal of the natural hydrolytic function of proteases. The equilibrium of the reaction is shifted towards synthesis by altering reaction conditions, such as increasing substrate concentration or using water-miscible organic solvents.
Kinetically controlled synthesis: This is the more common approach, where an activated acyl donor (e.g., an N-protected amino acid ester) reacts with a nucleophile (e.g., an amino acid amide). The enzyme catalyzes the acyl transfer to the nucleophile, forming the peptide bond. researchgate.net For instance, N-protected Leucine ethyl ester could serve as the substrate and glycinamide as the nucleophile, with an enzyme like porcine pancreas lipase (B570770) or thermolysin catalyzing the coupling. google.com
Enzymes such as papain, thermolysin, and lipases from Candida antarctica (CALB) and Pseudomonas cepacia have been successfully used for dipeptide synthesis. researchgate.netthieme-connect.deresearchgate.net Adenylation domains from nonribosomal peptide synthetases have also been employed in chemoenzymatic systems to activate amino acids and form dipeptides. asm.orgnih.gov While the primary focus is on synthesis, enzymes can also be used for targeted derivatization, such as the selective acylation or deacylation of peptide terminals or side chains, although this is less common for simple dipeptides.
Table 2: Comparison of Chemical vs. Enzymatic Synthesis for Dipeptide Amides
| Feature | Chemical Synthesis (e.g., SPPS) | Enzyme-Catalyzed Synthesis (CEPS) |
| Stereoselectivity | Risk of racemization requires mitigation strategies. | Inherently stereospecific; no racemization. nih.gov |
| Protecting Groups | Requires N-terminal and often side-chain protection. | Side-chain protection is often unnecessary. bachem.com |
| Reaction Conditions | Involves harsh reagents (e.g., TFA, piperidine) and organic solvents. | Mild conditions (aqueous media, near-neutral pH, room temp). nih.gov |
| Reagents | Uses coupling reagents, activators, and scavengers. | Uses a biocatalyst (enzyme). |
| Waste Generation | Generates significant chemical waste (solvents, byproducts). | Minimal waste, more environmentally friendly. oxfordglobal.com |
| Scalability | Well-established for both small and large-scale automated synthesis. | Can be scalable, especially for industrial production. bachem.com |
| Substrate Scope | Very broad, including non-natural amino acids. | Generally limited to natural amino acids, but expanding. |
Stereochemical Control and Racemization Mitigation Strategies in Peptide Bond Formation
Maintaining the stereochemical integrity of the constituent amino acids is paramount in peptide synthesis, as the biological activity of a peptide is critically dependent on its precise three-dimensional structure. mdpi.comnih.gov Epimerization, the conversion of a chiral center to its opposite configuration (e.g., L-amino acid to D-amino acid), is a significant side reaction, particularly during the activation step of the carboxylic acid. mdpi.comhighfine.com
The primary mechanism for racemization involves the formation of an intermediate 5(4H)-oxazolone (or azlactone). bachem.comthieme-connect.de The α-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to the formation of the planar, achiral oxazolone (B7731731). Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. bachem.comslideshare.net
Several strategies have been developed to suppress or mitigate racemization during the synthesis of dipeptides like H-Leu-Gly-NH2:
Protecting Group Selection: The use of urethane-based Nα-protecting groups, such as Fmoc and Boc, is a cornerstone of racemization suppression. These groups disfavor the formation of the oxazolone intermediate compared to simple N-acyl groups. bachem.com
Coupling Additives: The most effective strategy is the use of additives that react with the activated amino acid intermediate (e.g., an O-acylisourea formed from a carbodiimide) to generate an active ester. This active ester is more stable and less prone to racemization than the initial intermediate. wikipedia.org Commonly used additives include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and the non-explosive, greener alternative, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma or OxymaPure). wikipedia.orgbachem.combiosyn.com
Choice of Base and Coupling Reagent: The basicity and steric hindrance of the base used during coupling play a crucial role. Weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger bases like N,N-diisopropylethylamine (DIPEA) to minimize proton abstraction. highfine.com Certain coupling reagents, such as phosphonium-based (e.g., PyBOP) and uronium-based (e.g., HATU) reagents, are designed to react quickly and minimize the lifetime of racemization-prone intermediates. peptide.com
Reaction Conditions: Lowering the reaction temperature can also help reduce the rate of epimerization.
Table 3: Common Racemization Suppressing Additives
| Additive | Full Name | Key Characteristics |
| HOBt | 1-Hydroxybenzotriazole | The classic and effective additive, but has explosive properties in its anhydrous form. bachem.com |
| HOAt | 1-Hydroxy-7-azabenzotriazole | More effective than HOBt at suppressing racemization and accelerating coupling, but also explosive. wikipedia.org |
| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate | A non-explosive, highly efficient, and "greener" alternative to HOBt and HOAt. wikipedia.orgbachem.combiosyn.com |
| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole | An alternative to HOBt with similar efficacy. peptide.com |
Integration of Green Chemistry Principles into Leucylglycinamide Synthesis
The principles of green chemistry are increasingly being integrated into peptide synthesis to reduce its environmental impact and improve safety. rsc.org Traditional SPPS is known for its poor atom economy and heavy reliance on hazardous solvents and excess reagents. nih.govuu.nl For the synthesis of H-Leu-Gly-NH2 and its analogs, several green innovations are being implemented.
Safer Solvents: A primary focus has been the replacement of hazardous solvents like DMF (classified as toxic for reproduction) and dichloromethane (DCM). gyrosproteintechnologies.comacs.org Promising green alternatives that have been successfully tested in SPPS include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP). biotage.compeptide.comacs.orgnih.gov Binary mixtures of green solvents are also being explored to fine-tune polarity and solubilizing properties. acs.org
Improved Atom Economy: The inherently low atom economy of Fmoc-SPPS is being addressed. nih.gov N-to-C directional synthesis is one strategy that offers the potential to minimize protecting group usage. acs.org Chemoenzymatic synthesis represents a significant leap in atom economy, as it often eliminates the need for any protecting groups. bachem.comrsc.org
Safer Reagents and Processes: The development and adoption of safer reagents, such as replacing the explosive HOBt with Oxyma, is a critical step. biosyn.com Furthermore, purification, which traditionally uses large volumes of acetonitrile, is being re-evaluated. Techniques like catch-and-release purification are being developed to minimize solvent use and waste generation. gyrosproteintechnologies.comoxfordglobal.com
Table 4: Comparison of Traditional vs. Green Solvents in SPPS
| Solvent | Classification | Use in SPPS | Green Chemistry Status |
| N,N-Dimethylformamide (DMF) | Hazardous, reprotoxic | Standard solvent for washing, coupling, deprotection. | Undesirable, being phased out/restricted. gyrosproteintechnologies.com |
| Dichloromethane (DCM) | Hazardous, suspected carcinogen | Resin swelling, washing, cleavage. | Undesirable, to be replaced. acs.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, less toxic | Alternative for washing, coupling. | Recommended green alternative. biotage.comacs.org |
| γ-Valerolactone (GVL) | Bio-based, biodegradable | Alternative for all SPPS steps, compatible with microwave synthesis. | Recommended green alternative. acs.orgtandfonline.com |
| N-Butylpyrrolidinone (NBP) | Lower toxicity than DMF/NMP | Alternative for all SPPS steps, performs well in microwave synthesis. | Promising green alternative. nih.gov |
| Ethyl Acetate (EtOAc) | Less toxic, flammable | Used in washing steps and in binary mixtures. | Recommended green alternative. acs.org |
Spectroscopic Research Methodologies
Spectroscopic techniques are fundamental in determining the structure and dynamic behavior of peptides. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information about bond connectivity, functional groups, and conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR are particularly informative.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of each hydrogen atom. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling constants (J-couplings) between adjacent protons provide information about dihedral angles, which are crucial for determining the peptide's backbone and side-chain conformations. For instance, the ³J(HN, Hα) coupling constant is related to the φ torsional angle via the Karplus equation and can help distinguish between different secondary structures like β-turns or extended conformations.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives a distinct signal. The chemical shifts of the α-carbon and carbonyl carbons are particularly sensitive to the peptide's secondary structure.
Table 1: Predicted ¹H and ¹³C NMR Data for a Dipeptide Amide (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Leu-α-CH | 3.5 - 4.0 | 52 - 55 |
| Leu-β-CH₂ | 1.5 - 1.8 | 40 - 43 |
| Leu-γ-CH | 1.4 - 1.7 | 24 - 26 |
| Leu-δ-CH₃ | 0.8 - 1.0 | 21 - 23 |
| Gly-α-CH₂ | 3.8 - 4.2 | 42 - 45 |
| Leu-C=O | - | 173 - 176 |
| Gly-C=O | - | 170 - 173 |
| Leu-NH₃⁺ | 7.5 - 8.5 | - |
| Gly-NH | 8.0 - 9.0 | - |
| Gly-NH₂ | 7.0 - 8.0 (two signals) | - |
Note: These are generalized predicted values. Actual values for this compound would need to be determined experimentally.
Mass Spectrometry Techniques for Sequence Verification and Purity Assessment in Research Contexts
Mass spectrometry (MS) is an essential tool for verifying the molecular weight and amino acid sequence of peptides. In the context of this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be transferred into the gas phase as an ion.
The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base (C₈H₁₇N₃O₂) at a mass-to-charge ratio (m/z) of approximately 188.14. In a patent for the synthesis of oxytocin, an ESI-MS analysis of an H-Leu-Gly-NH₂ fragment reported a peak at m/z 210.0, corresponding to the sodium adduct [M+Na]⁺. google.comgoogle.com This confirms the molecular weight of the synthesized fragment.
Tandem mass spectrometry (MS/MS) can be used to sequence the peptide. In an MS/MS experiment, the molecular ion is isolated and then fragmented. The fragmentation pattern, which typically involves cleavage of the amide bonds, produces a series of b- and y-ions that allow for the determination of the amino acid sequence.
Table 2: Expected ESI-MS and MS/MS Fragments for H-Leu-Gly-NH2
| Ion Type | Fragment | Expected m/z |
| [M+H]⁺ | [H-Leu-Gly-NH₂ + H]⁺ | 188.14 |
| [M+Na]⁺ | [H-Leu-Gly-NH₂ + Na]⁺ | 210.12 |
| b₁ | [Leu]⁺ | 114.09 |
| y₁ | [Gly-NH₂ + H]⁺ | 75.05 |
Note: The expected m/z values are calculated based on the monoisotopic masses of the elements.
Vibrational Spectroscopy (Infrared and Raman) for Amide Bond Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for characterizing the amide bonds in peptides, which give rise to several characteristic bands.
The amide I band (primarily C=O stretching) typically appears between 1600 and 1700 cm⁻¹. Its frequency is sensitive to the hydrogen-bonding environment of the carbonyl group and can be used to infer the peptide's secondary structure. For example, a study on the related peptide Pro-Leu-Gly-NH₂ showed amide I frequencies at 1650 and 1687 cm⁻¹ in the solid state, which are characteristic of a type II β-turn conformation. nih.gov
The amide II band (a combination of N-H in-plane bending and C-N stretching) is found between 1500 and 1600 cm⁻¹, while the amide III band (a complex mix of vibrations) appears between 1200 and 1400 cm⁻¹. The positions and intensities of these bands provide further conformational information.
A precise infrared spectrum of hydrobromic acid has been measured, with the band centers for HBr⁷⁹ and HBr⁸¹ found to be 2,558.94 cm⁻¹ and 2,558.56 cm⁻¹, respectively. nih.gov In the spectrum of this compound, one would also expect to see characteristic absorptions for N-H stretching, C-H stretching, and the vibrations associated with the hydrobromide salt.
Table 3: General IR and Raman Band Assignments for a Dipeptide Amide
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch (Amide & Amine) | 3100 - 3500 | IR, Raman |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |
| Amide I (C=O Stretch) | 1600 - 1700 | IR, Raman |
| Amide II (N-H Bend, C-N Stretch) | 1500 - 1600 | IR |
| Amide III | 1200 - 1400 | IR, Raman |
Note: These are general ranges. Specific values for this compound would depend on its solid-state packing or solution conformation.
X-ray Crystallography and Diffraction Studies
X-ray crystallography provides the most precise information about the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Precise Solid-State Conformation Determination
Single crystal X-ray diffraction (SC-XRD) can determine the exact solid-state conformation of this compound, including bond lengths, bond angles, and torsional angles. This technique requires the growth of a suitable single crystal. The diffraction pattern produced when X-rays pass through the crystal is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
While a crystal structure for this compound is not publicly available, studies on related dipeptide halides, such as Glycyl-L-alanine hydroiodide monohydrate, have been reported. For this compound, the crystal structure revealed a polar space group (P2₁) and provided detailed information about the hydrogen-bonding network. preprints.orgdntb.gov.ua A study of L-leucine hydrobromide determined its crystal structure to be orthorhombic with space group P2₁2₁2₁. researchgate.net This type of data would be invaluable for understanding the intermolecular interactions that stabilize the crystal lattice of this compound.
Table 4: Illustrative Single Crystal X-ray Diffraction Data for a Dipeptide Halide (Glycyl-L-alanine HI·H₂O Polymorph)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.747 |
| b (Å) | 6.435 |
| c (Å) | 10.941 |
| β (°) ** | 107.53 |
| Volume (ų) ** | 520.1 |
| Z | 2 |
Source: Data for a polymorph of Glycyl-L-alanine HI·H₂O. preprints.org
Powder X-ray Diffraction in Polymorphism and Solid-State Structural Research
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about the crystalline phases present. uu.nl The sample is irradiated with X-rays, and the diffraction pattern of intensity versus diffraction angle (2θ) is recorded. This pattern is a fingerprint of the crystal structure.
PXRD is particularly useful for identifying different crystalline forms (polymorphs) of a compound, which can have different physical properties. While a specific PXRD pattern for this compound has not been reported, the technique is widely used for the characterization of crystalline amino acids and peptides. For example, the powder diffraction pattern of citalopram (B1669093) hydrobromide was used to solve and refine its crystal structure. cambridge.org
Table 5: Illustrative Powder X-ray Diffraction Data (Simulated)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 85 |
| 15.5 | 5.71 | 100 |
| 20.4 | 4.35 | 60 |
| 22.1 | 4.02 | 45 |
| 25.8 | 3.45 | 70 |
Note: This is a simulated powder pattern for illustrative purposes. The actual pattern for this compound would need to be determined experimentally.
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods serve as a "computational microscope," offering insights into molecular behavior at an atomic level of detail that is often inaccessible through experimentation alone. For a dipeptide such as H-Leu-Gly-NH2, these approaches can map out its flexibility, predict its most stable forms, and characterize its chemical nature.
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles in the peptide and its surrounding environment (e.g., solvent) evolve. This provides a detailed view of the peptide's dynamic nature and its accessible conformations. mdpi.commit.edu
For this compound, an MD simulation would typically begin with an initial structure, which is then placed in a simulated environment, often a box of explicit water molecules to mimic physiological conditions. arxiv.orgnih.gov The interactions between all atoms are governed by a set of parameters known as a force field (e.g., AMBER, CHARMM). arxiv.orgacs.org The simulation proceeds in small time steps (on the order of femtoseconds), and at each step, the forces on each atom are calculated, and their positions are updated. arxiv.orgpnas.org
Over the course of a simulation, which can span from nanoseconds to microseconds, the peptide explores a wide range of shapes or conformations. mit.edu This collection of structures is known as the conformational ensemble. Analysis of this ensemble reveals not just static structures but also the transitions between them, providing a picture of the peptide's flexibility. For H-Leu-Gly-NH2, key areas of flexibility would include the rotation around the peptide backbone dihedral angles (phi, ψ) and the orientation of the leucine side chain. Studies on similar dipeptides, like alanine (B10760859) dipeptide, have shown that the surrounding solvent has a pronounced effect on the conformational equilibria. acs.org
The conformational ensemble generated by MD simulations can be used to construct a conformational energy landscape. This landscape is a map that plots the potential energy of the molecule as a function of its conformational coordinates, typically the backbone dihedral angles (φ and ψ). acs.orgnih.gov Regions of low energy on this map correspond to stable or "preferred" conformations, while high-energy regions represent unstable, transient states. The barriers between low-energy basins indicate the energy required for the peptide to transition from one stable conformation to another. nih.gov
To efficiently map this landscape, especially for complex molecules, enhanced sampling techniques like Metadynamics or Adaptive Biasing Force are often employed in conjunction with MD simulations. acs.orgnih.gov These methods add a history-dependent bias to the potential energy, encouraging the system to escape from low-energy wells and explore new conformational regions more rapidly. nih.gov
For a dipeptide like H-Leu-Gly-NH2, the landscape would reveal the relative stability of various canonical peptide structures. Studies on model dipeptides indicate that common low-energy conformations include:
Extended Structures (β-strand like): Where the peptide backbone is stretched out.
Turn Structures (β-turns): Compact, folded structures often stabilized by intramolecular hydrogen bonds.
Polyproline II (PPII) helix: A left-handed helical structure that is more extended than an alpha-helix and is known to be significantly populated in short, unfolded peptides in aqueous solution. rsc.org
The presence of the bulky, hydrophobic leucine side chain would be expected to influence the landscape by sterically hindering certain conformations while favoring others where the side chain can be accommodated without unfavorable interactions.
An illustrative table of potential low-energy conformers for a dipeptide, based on typical findings from computational studies, is shown below.
| Conformer Family | Typical Dihedral Angles (φ, ψ) | Key Structural Features | Relative Population (Illustrative) |
|---|---|---|---|
| β / Extended | (-135°, +135°) | Extended backbone, minimal intramolecular H-bonds. | High |
| Polyproline II (PPII) | (-75°, +145°) | Left-handed helical turn, stabilized by hydration. rsc.org | High |
| Right-handed α-helical (αR) | (-65°, -40°) | Initiation of a right-handed helix. | Moderate |
| C7eq (β-turn) | (-80°, +70°) | 7-membered ring formed by an intramolecular H-bond. acs.org | Moderate to Low |
While MD simulations excel at exploring conformational space, they rely on classical mechanics and pre-defined force fields. Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a more fundamental description of the electronic structure of a molecule. Methods like Density Functional Theory (DFT) are widely used to study peptides. researchgate.netresearchgate.net
DFT calculations can be used to optimize the geometry of H-Leu-Gly-NH2 with high accuracy and to calculate a wide range of electronic properties. researchgate.net These calculations are more computationally expensive than force-field-based methods, so they are often performed on a smaller set of representative conformations identified from MD simulations or other conformational searches. researchgate.net
Key properties derived from QC calculations include:
Optimized Geometries and Energies: Providing very accurate structures and relative energies of different conformers. researchgate.net
Vibrational Frequencies: Theoretical prediction of infrared (IR) spectra, which can be compared with experimental data to validate the computed structures. acs.orgmdpi.com The amide I band, in particular, is very sensitive to the peptide's secondary structure. rsc.org
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. researchgate.netresearchgate.net
Partial Atomic Charges and Electrostatic Potential: These reveal the distribution of electrons within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are key to understanding intermolecular interactions and reaction mechanisms. nih.gov
For this compound, QC calculations would elucidate how the protonation state and the presence of the bromide counter-ion affect the electronic structure. The calculations would also detail the nature of intramolecular hydrogen bonds and other non-covalent interactions that stabilize specific conformations.
| Property | Description | Typical Information Gained |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. researchgate.netresearchgate.net | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. elte.hu |
| Mulliken Atomic Charges | Calculated partial charge on each atom. | Identifies sites for electrostatic interactions. researchgate.net |
By combining these powerful computational techniques, researchers can build a comprehensive, multi-scale model of this compound's behavior, from its rapid local vibrations and conformational shifts to its fundamental electronic character.
Enzymatic and Biochemical Research Applications of H Leu Gly Nh2 Hbr: Mechanistic Insights
Substrate Specificity Determination in Enzyme Systems
H-Leu-Gly-NH2 is frequently employed as a model substrate to identify and characterize enzymes with exopeptidase activity, particularly aminopeptidases. mdpi.com Aminopeptidases are a class of proteases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. mdpi.comtocris.com The hydrolysis of the peptide bond between leucine (B10760876) and glycine (B1666218) in Leucylglycinamide serves as a direct measure of this enzymatic activity.
The preference of many aminopeptidases for a bulky, hydrophobic residue like leucine at the N-terminus makes H-Leu-Gly-NH2 a highly specific substrate. tocris.com For example, leucyl aminopeptidases show a preferential cleavage of N-terminal leucine residues. tocris.com The detection of released leucine or the disappearance of the parent dipeptide allows researchers to profile the substrate specificity of a given enzyme. This profiling is crucial for classifying newly discovered proteases and for understanding their physiological roles. stanford.edu By comparing the hydrolysis rate of H-Leu-Gly-NH2 to other dipeptide substrates, scientists can create a "fingerprint" of an enzyme's activity, revealing its preferences for specific amino acid sequences at the N-terminus. stanford.edu This method has been instrumental in characterizing aminopeptidases from various sources, including mammalian tissues and microorganisms. researchgate.netamegroups.cn
A primary application of H-Leu-Gly-NH2 is in the determination of fundamental enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). These constants provide quantitative insights into the enzyme's affinity for the substrate and its catalytic efficiency. The K_m value for H-Leu-Gly-NH2 reflects the concentration at which the enzyme's active site is half-saturated, indicating the strength of the enzyme-substrate interaction. A low K_m value signifies high affinity.
For instance, studies on an L-aminopeptidase from Pseudomonas putida ATCC 12633 determined the K_m for a similar substrate, L-Leu-p-nitroanilide, to be 3.02 mM, with a corresponding V_max of 6.71 μmol/mg/min. researchgate.net While specific values for H-Leu-Gly-NH2 vary depending on the enzyme and conditions, its use in such assays is standard. By measuring the initial reaction rates at various concentrations of Leucylglycinamide, researchers can generate saturation curves and use Lineweaver-Burk or Hanes-Woolf plots to calculate these kinetic constants precisely. redalyc.org This quantitative data is essential for comparing the catalytic efficiencies of different enzymes or the effect of mutations on enzyme function. nih.gov
Table 1: Representative Kinetic Parameters for Peptidase Activity Note: This table contains illustrative data for similar substrates, as specific kinetic data for H-Leu-Gly-NH2 HBr across a wide range of enzymes is not centrally compiled. The principles of determination remain the same.
| Enzyme | Substrate | K_m (mM) | V_max (μmol/mg/min) | Source |
| P. putida L-aminopeptidase | L-Leu-p-nitroanilide | 3.02 | 6.71 | researchgate.net |
| PCAT1 Peptidase Domain | CtA Peptide | 0.21 | 0.0072 | nih.gov |
Peptidase and Protease Substrate Profiling with Leucylglycinamide
Mechanistic Investigations of Enzymatic Hydrolysis and Interaction
Understanding how a substrate binds within an enzyme's active site is fundamental to elucidating its catalytic mechanism. The active site is the region of the enzyme where the substrate binds and the chemical reaction occurs. unacademy.comwikipedia.org H-Leu-Gly-NH2 serves as a molecular probe for mapping these interactions. The bulky, hydrophobic side chain of the leucine residue is expected to fit into a corresponding hydrophobic pocket (the S1 pocket) in the active site of aminopeptidases.
The specificity of this interaction is determined by the precise arrangement and chemical properties of the amino acid residues lining the active site. unacademy.com The amide group (-NH2) at the C-terminus of Leucylglycinamide also plays a role in binding and can influence the rate of hydrolysis compared to substrates with a free carboxylate group. Structural biology techniques, such as X-ray crystallography of enzyme-substrate analog complexes, and computational modeling can reveal the specific hydrogen bonds, ionic interactions, and van der Waals forces that stabilize the dipeptide in the active site, positioning the scissile peptide bond for cleavage by the catalytic residues. unacademy.combakerlab.org
The catalytic activity of enzymes is highly dependent on environmental conditions such as pH and temperature. mdpi.com H-Leu-Gly-NH2 is an ideal substrate for studying these effects. By measuring the rate of hydrolysis across a range of pH values, researchers can determine the optimal pH for an enzyme's activity. This pH optimum often reflects the ionization states of critical amino acid residues in the active site, such as histidine or aspartate, which may act as general acids or bases during catalysis. wikipedia.org
Similarly, temperature profiles are generated by assaying enzyme activity at different temperatures. Typically, activity increases with temperature up to an optimum, after which the enzyme begins to denature and lose function, leading to a sharp drop in activity. researchgate.netnih.gov For example, a C5a peptidase from Streptococcus pyogenes showed maximum activity in a narrow temperature range of 40-43°C at pH 7.4. nih.gov Such studies using H-Leu-Gly-NH2 are vital for understanding the stability of an enzyme and the conditions under which it functions physiologically. scispace.com
Table 2: Illustrative Optimal Conditions for Enzymatic Hydrolysis Note: This table provides examples of optimal conditions for various peptidases to illustrate the concept. The specific optima for hydrolysis of H-Leu-Gly-NH2 would be enzyme-dependent.
| Enzyme | Optimal pH | Optimal Temperature (°C) | Source |
| C5a Peptidase | 7.4 | 40-43 | nih.gov |
| P. putida L-aminopeptidase | 6.0 - 8.0 (stable range) | Up to 70 (stable) | researchgate.net |
| Alcalase (for casein) | 8.0 | 50 | scispace.com |
| Cellulase | 4.8 | 55 | researchgate.net |
H-Leu-Gly-NH2 and its derivatives are crucial in the field of enzyme inhibitor design and evaluation. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, and they are fundamental tools in both research and medicine. medcraveonline.com Derivatives of Leucylglycinamide can be synthesized to act as competitive, non-competitive, or irreversible inhibitors.
For example, a derivative might be created where the scissile peptide bond is replaced with a non-hydrolyzable isostere. This molecule could bind to the active site like the original substrate but cannot be cleaved, thereby acting as a competitive inhibitor. wikipedia.org Researchers can then use H-Leu-Gly-NH2 in a competitive assay to determine the inhibitor's potency, often expressed as an inhibition constant (K_i). omicsonline.org In these experiments, the rate of H-Leu-Gly-NH2 hydrolysis is measured in the presence of varying concentrations of the inhibitor. A potent inhibitor will significantly reduce the rate of substrate cleavage even at low concentrations. Such studies are foundational for the development of new therapeutic agents that target specific peptidases involved in disease. medcraveonline.commdpi.com
Effects of Environmental Parameters (e.g., pH, Temperature) on Enzymatic Activity Profiles
This compound as a Model Compound in Biochemical Assay Development
The dipeptide L-Leucyl-L-glycinamide hydrobromide, chemically represented as this compound, serves as a valuable model compound in the realm of biochemical research. chemimpex.com Its simple, well-defined structure, consisting of a leucine residue linked to a C-terminally amidated glycine, makes it an ideal substrate for investigating enzymatic processes. chemimpex.com The hydrobromide salt form enhances the compound's stability and solubility, facilitating its use in aqueous buffer systems common to biochemical assays. chemimpex.com Its susceptibility to cleavage by specific peptidases allows it to function as a tool for exploring enzyme kinetics, protein interactions, and metabolic pathways. chemimpex.com
In vitro enzyme activity screening is a cornerstone of drug discovery and fundamental biochemical research, designed to identify and characterize enzyme inhibitors or modulators from large compound libraries. The utility of H-Leu-Gly-NH2 and structurally similar peptides in these methodologies is significant. They act as substrates for a variety of proteolytic enzymes, where the rate of their hydrolysis is a direct measure of enzyme activity.
The cleavage of the peptide bond between leucine and glycine is a key reaction monitored in these assays. A notable example is the enzymatic degradation of oxytocin (B344502), a nonapeptide hormone with a C-terminal sequence of -Pro-Leu-Gly-NH2. Studies on its metabolism in simulated intestinal fluid revealed that the primary and most rapid cleavage occurs at the Leu-Gly bond, mediated by pancreatic peptidases like trypsin and chymotrypsin. acs.org This specific vulnerability makes the Leu-Gly-NH2 moiety an excellent target for designing substrates to screen for similar peptidase activities.
To facilitate high-throughput screening, the basic dipeptide structure can be modified with chromogenic or fluorogenic groups. acs.org For instance, a common strategy involves attaching a reporter group, such as p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (B1665955) (AMC), to the C-terminus of a peptide substrate. Enzymatic cleavage of the peptide bond releases the reporter group, leading to a measurable change in absorbance or fluorescence. While direct chromogenic derivatives of this compound are specific research tools, the principle is well-established with analogous short peptides. For example, dinitrophenyl (Dnp)-modified peptides like Dnp-Pro-Leu-Gly are used as substrates to measure the activity of collagenase. peptide.co.jp The rate of hydrolysis of these substrates allows for the quantitative determination of enzyme kinetic parameters, such as Kcat and KM. researchgate.net
The table below illustrates the principle of using peptide substrates for enzyme screening, drawing parallels to how H-Leu-Gly-NH2 would function.
| Enzyme | Peptide Substrate Example | Principle of Detection |
| Chymotrypsin | Benzoyl-L-tyrosine p-nitroanilide (Bz-Tyr-pNA) | Cleavage releases p-nitroaniline, causing an increase in absorbance at 405 nm. peptide.co.jp |
| Collagenase | Dnp-Pro-Leu-Gly-Ile-Ala-Gly-Gln-D-Arg | Hydrolysis separates the Dnp quenching group from a fluorescent moiety, resulting in a signal. peptide.co.jp |
| Trypsin | Cbz-Arg-peptide | Cleavage of the arginyl bond removes the N-terminal protecting group, allowing for product detection via chromatography. pnas.org |
| Intestinal Peptidases | Oxytocin (-Pro-Leu-Gly-NH2) | Degradation of the parent peptide is monitored by HPLC, with cleavage primarily at the Leu-Gly bond. acs.org |
This table is for illustrative purposes to show how peptide substrates are used in enzyme assays.
In the study of peptide and amino acid metabolism, reference standards are indispensable for the accurate identification and quantification of metabolites. This compound is well-suited for this role due to its simple composition and defined cleavage products: leucine and glycinamide (B1583983). Its application is exemplified by metabolic studies of similar, slightly more complex peptides like H-Pro-Leu-Gly-NH2 (PLG), a tripeptide with known biological activity. nih.gov
In a key study, radioactively labeled H-Pro-[3H]Leu-Gly-NH2 was used to trace its metabolic fate in both rat and human plasma. nih.gov By employing high-pressure liquid chromatography (HPLC), researchers could separate the intact parent peptide from its breakdown products over time. The primary metabolite identified was [3H]-leucine, confirming that the initial and rate-limiting step in its degradation was the cleavage of the Pro-Leu peptide bond. nih.gov
This type of experimental design allows for the precise determination of metabolic stability, often expressed as a half-life (t½). The findings for PLG revealed a significant species-specific difference in metabolism, as detailed in the table below.
Table 4.3.2: In Vitro Metabolic Half-Life of H-Pro-Leu-Gly-NH2 in Plasma
| Biological Matrix | Half-Life (t½) | Primary Metabolite | Analytical Method |
| Rat Plasma | 26.4 minutes | [3H]-Leucine | Reversed Phase-Paired Ion HPLC |
| Human Plasma | 5.6 days | [3H]-Leucine | Reversed Phase-Paired Ion HPLC |
Data sourced from a study on the metabolism of H-Pro-[3H]Leu-Gly-NH2. nih.gov
By serving as a reference compound in such assays, this compound can help establish analytical methods, calibrate instruments, and provide a baseline for comparing the metabolic stability of more complex peptide-based drug candidates. Its predictable degradation pattern makes it a reliable standard for investigating the activity of plasma and tissue peptidases.
The simplicity of this compound makes it an excellent subject for fundamental studies aimed at understanding the mechanisms of peptide bond cleavage and formation, both chemically and enzymatically.
Peptide Bond Cleavage: The Leu-Gly amide bond is a classic example of a peptide linkage susceptible to hydrolysis. Enzymatically, this cleavage is highly specific, as seen in the degradation of oxytocin by intestinal peptidases where the Leu-Gly bond is the preferred site of attack. acs.org Studies using trypsin to remove N-terminal protecting groups from larger peptide chains that include the Leu-Gly-NH2 sequence further demonstrate the specificity of enzymatic action. pnas.org Chemically, peptide bonds can be cleaved non-specifically by acid hydrolysis. The hydrobromide salt itself is a product of treating the peptide with hydrobromic acid (HBr), often in acetic acid, a common final step in some peptide synthesis strategies to remove acid-labile protecting groups. thieme-connect.deresearchgate.net More targeted chemical cleavage methods have also been developed, using reagents like perfluoric acid vapors under specific conditions to break bonds adjacent to certain amino acid residues, providing a chemical counterpoint to enzymatic precision. nih.gov
Peptide Bond Formation: The synthesis of H-Leu-Gly-NH2 and its inclusion in larger peptides provides a practical model for studying peptide bond formation. The creation of the amide bond between leucine and glycinamide is achieved through well-established chemical peptide synthesis protocols, typically performed in solution or on a solid phase support. uni-saarland.de These methods involve the activation of the carboxyl group of an N-protected leucine derivative, followed by its reaction with the free amino group of glycinamide. sci-hub.se
Common strategies and reagents used for this purpose are summarized in the table below.
Table 4.3.3: Reagents in the Chemical Synthesis of the Leu-Gly Peptide Bond
| Step | Reagent/Method | Purpose |
| Carboxyl Activation | Dicyclohexylcarbodiimide (DCC); Mixed Anhydrides (e.g., with isobutyl chloroformate) | Activates the C-terminal carboxyl group of leucine to facilitate nucleophilic attack by the amino group of glycine. researchgate.netsci-hub.se |
| Amine Protection | Benzyloxycarbonyl (Cbz); t-Butoxycarbonyl (Boc) | Prevents the N-terminus of leucine from self-reacting during the coupling step. thieme-connect.deresearchgate.net |
| Deprotection | HBr in Acetic Acid; Catalytic Hydrogenation | Removes the protecting group to either yield the final peptide or allow for further chain elongation. The use of HBr results in the hydrobromide salt. thieme-connect.deresearchgate.net |
These synthetic studies are fundamental to understanding the chemical principles that underpin the construction of peptides, providing insights that complement the biological understanding of ribosome-mediated protein synthesis.
Advanced Research Perspectives and Future Directions for H Leu Gly Nh2 Hbr in Chemical Biology
Integration into Advanced Peptide and Protein Engineering Research
H-Leu-Gly-NH2 HBr serves as a readily available dipeptide fragment for integration into larger polypeptide chains through established synthetic methodologies. chemimpex.comthieme-connect.de Its primary role is that of a building block in both solution-phase and solid-phase peptide synthesis (SPPS). chemimpex.comosti.gov In SPPS, the dipeptide can be coupled to a growing peptide chain anchored to a polymer resin, a process that has been foundational to the synthesis of complex peptides and even small proteins. uni-saarland.depolypeptide.com
The hydrobromide salt form of Leucyl-glycinamide enhances its stability and handling properties, making it a reliable reagent in multi-step synthetic workflows. chemimpex.com Researchers utilize such dipeptide fragments to construct specific sequences designed to probe protein-protein interactions, investigate enzyme mechanisms, or create peptide-based therapeutics. chemimpex.com For instance, the Leu-Gly linkage is a known cleavage site in bioactive peptides like oxytocin (B344502); incorporating analogues of this sequence is a key strategy in protein engineering to enhance peptide stability and therapeutic potential. acs.org The synthesis of oxytocin analogues and other complex peptides often involves the sequential coupling of protected amino acids and small peptide fragments, where a molecule like H-Leu-Gly-NH2 could be a key intermediate after deprotection of a precursor. thieme-connect.dethieme-connect.de This approach, using small, pre-formed peptide units, is a strategic element in the convergent synthesis of large peptides, potentially offering higher yields and purer final products. acs.org
The versatility of this compound is further demonstrated by its role in the assembly of peptide scaffolds. These scaffolds serve as frameworks for presenting functional groups in a defined three-dimensional arrangement, a critical aspect in the design of synthetic receptors, enzyme mimics, and targeted drug delivery systems. google.comresearchgate.net
Contribution to Novel Analytical Method Development for Peptide Analysis
While this compound is not typically the agent for developing new analytical methods, peptides synthesized from it are critical subjects for a range of analytical techniques that ensure the quality, purity, and structural integrity of the final product. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of peptide synthesis and for purifying the final compound. acs.org For example, reversed-phase HPLC is used to assess the purity of synthetic peptides like H-Leu-Ala-Gly-Val-OH and to quantify byproducts, providing crucial feedback for optimizing synthesis protocols. acs.org
Furthermore, advanced analytical methods are employed to study the subtle complexities of peptides containing the Leu-Gly motif. One significant challenge in peptide synthesis is racemization, the unintended conversion of an L-amino acid to its D-isomer. polypeptide.com Detailed studies have utilized HPLC and gas chromatography to separate and quantify diastereomers in tetrapeptides, revealing how the position of an amino acid within a sequence affects the rate of epimerization at a neighboring residue. cdnsciencepub.com
Spectroscopic techniques also play a vital role. Gas-phase resonant ion-dip infrared (RID-IR) spectroscopy, a double-resonance technique, has been successfully used to characterize the specific conformations of dipeptide analogues like N-acetyl-phenylalanyl-amide. mpg.de This method allows for the detailed study of intramolecular hydrogen bonding and side chain/backbone interactions, providing fundamental insights into the conformational preferences of peptide building blocks. mpg.de Such analytical characterization is essential for understanding how the structure of a simple dipeptide unit influences the larger architecture of a protein.
Theoretical Predictions for Design of Novel Peptide-Based Systems and Scaffolds
Theoretical and computational chemistry provides powerful tools for predicting the structure and behavior of peptides, guiding the design of new molecular systems before their costly and labor-intensive synthesis. Classical potential function calculations and other molecular modeling methods are used to determine the preferred conformations of peptides. nih.govresearchgate.net
Notably, extensive theoretical studies have been conducted on H-Pro-Leu-Gly-NH2, a tripeptide that inhibits the release of melanocyte-stimulating hormone and is structurally related to H-Leu-Gly-NH2. nih.govnih.gov These calculations predicted that a 10-membered beta-turn is a highly stable and strongly preferred conformation for this molecule. nih.govnih.gov This structure is stabilized by a hydrogen bond between the amide proton of the glycinamide (B1583983) and the carbonyl oxygen of the proline. nih.gov The calculations further suggest that the rigidity of the leucine (B10760876) residue's backbone plays a crucial role in predisposing the peptide to form this specific turn. nih.gov
These findings can be extrapolated to other systems containing the Leu-Gly-NH2 motif. By incorporating the known conformational tendencies of this dipeptide into computational models, researchers can design novel peptide-based scaffolds with predictable secondary structures. google.comresearchgate.net This predictive power is invaluable for creating scaffolds that mimic protein domains, present bioactive ligands in a specific orientation, or self-assemble into well-defined nanomaterials. acs.org The ability to forecast the structural impact of incorporating an H-Leu-Gly-NH2 unit allows for a more rational, hypothesis-driven approach to the design of complex peptide architectures.
Exploration of Emerging Methodologies in Dipeptide Amide Research and Development
The field of peptide chemistry is continually evolving, with new methodologies emerging to address challenges in synthesis, purification, and application. nih.gov this compound, as a fundamental dipeptide amide, is poised to be a key component in the application and validation of these next-generation techniques.
Furthermore, research into novel amide bond-forming reactions that move beyond standard carbodiimide (B86325) chemistry is an active area. rsc.orgresearchgate.net These methods aim to reduce racemization and improve efficiency, especially for difficult couplings. rsc.org Another frontier is the development of targeted covalent inhibitors, where peptide fragments can be functionalized with "warheads" that form a permanent bond with a specific amino acid on a target protein, a powerful strategy in drug discovery. nih.gov The availability and use of simple, well-characterized dipeptides like this compound are essential for exploring the scope and limitations of these emerging synthetic and chemical biology methodologies.
Q & A
Basic Research Questions
Q. What methodological considerations are critical for synthesizing H-Leu-Gly-NH2 HBr with high purity?
- Answer : Solid-phase peptide synthesis (SPPS) is commonly used, requiring optimization of coupling reagents (e.g., HBTU/HOBt), deprotection steps (e.g., TFA cleavage), and purification via reverse-phase HPLC. Characterization should include LC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify backbone structure and counterion integration . Purity validation (>95%) via analytical HPLC with UV detection at 214 nm is essential . Ensure detailed protocols are included in the "Experimental" section, referencing established peptide synthesis guidelines .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Use tandem mass spectrometry (MS/MS) to verify the peptide sequence and detect fragmentation patterns consistent with Leu-Gly linkages. ¹H NMR in D₂O can resolve amide proton signals and confirm bromide counterion presence. Compare spectral data with literature or computational predictions (e.g., ChemDraw simulations) . Cross-validate results using orthogonal techniques to mitigate instrument-specific biases .
Q. What are the key stability parameters to assess for this compound in aqueous solutions?
- Answer : Conduct accelerated stability studies under varying pH (2–9), temperatures (4–37°C), and ionic strengths. Monitor degradation via HPLC for byproduct formation (e.g., hydrolysis products) and quantify using validated calibration curves. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions, adhering to NIH reporting standards for preclinical data .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Answer : Perform meta-analysis to identify variables causing discrepancies (e.g., cell lines, assay protocols). Replicate experiments under standardized conditions (e.g., ISO 17025 guidelines) and apply Bland-Altman plots to assess inter-laboratory variability . Cross-reference raw data from supplementary materials of conflicting studies to identify methodological divergences (e.g., incubation times, solvent systems) .
Q. What strategies optimize the yield of this compound in large-scale synthesis without compromising purity?
- Answer : Implement design-of-experiments (DoE) approaches to test factors like resin loading, coupling time, and solvent ratios. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate scalability via pilot batches (1–10 g) with in-process controls (e.g., inline FTIR for reaction monitoring) . Purity must be re-assessed post-scale-up due to potential kinetic differences .
Q. How can advanced spectroscopic techniques elucidate the conformational dynamics of this compound in solution?
- Answer : Employ circular dichroism (CD) to detect secondary structure propensity in aqueous vs. organic solvents. Pair with molecular dynamics (MD) simulations to correlate spectral data with predicted folding patterns. For real-time monitoring, use stopped-flow fluorescence with environmentally sensitive probes (e.g., ANS) . Ensure raw spectral data and simulation parameters are archived in supplementary materials .
Q. What integrative approaches reconcile computational predictions with experimental data for this compound’s pharmacokinetic properties?
- Answer : Combine in silico tools (e.g., SwissADME, molecular docking) with in vitro assays (Caco-2 permeability, microsomal stability). Use Bayesian statistics to weigh computational vs. experimental uncertainties. Discrepancies may arise from force field inaccuracies; validate models against high-resolution crystallography or NMR-derived structures .
Methodological Guidelines
- Literature Review : Systematically search PubMed, SciFinder, and Google Scholar using keywords like “this compound synthesis” or “dipeptide bromide bioactivity.” Exclude non-peer-reviewed sources (e.g., ) and prioritize primary literature with detailed experimental sections .
- Data Presentation : Use tables to compare synthesis yields, purity metrics, and bioactivity IC₅₀ values across studies. Figures should highlight structural features, degradation pathways, or assay schematics .
- Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental detail, including reagent lot numbers, instrument models, and software versions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
